2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene
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Overview
Description
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is a synthetic organic compound characterized by the presence of a bromonaphthalene moiety attached to a methyl-substituted azirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene typically involves the reaction of 4-bromonaphthalene with a suitable azirene precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from 4-bromonaphthalene, which is then reacted with an azirene derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes or aziridines .
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azirene ring can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-Bromonaphthalen-1-yl)methanol
- Naphthalen-1-yl-selenyl derivatives
Uniqueness
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is unique due to the presence of both a bromonaphthalene and an azirene ring in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
832716-12-8 |
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Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-3-methyl-2H-azirine |
InChI |
InChI=1S/C13H10BrN/c1-8-13(15-8)11-6-7-12(14)10-5-3-2-4-9(10)11/h2-7,13H,1H3 |
InChI Key |
FCWBKVYQEBULJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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